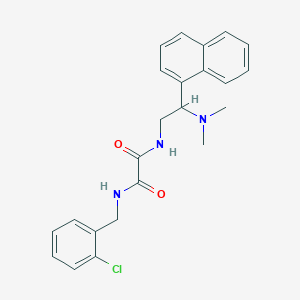
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, also known as DBZ, is a chemical compound that has recently gained attention in scientific research. DBZ is a potent inhibitor of Notch signaling, a pathway that plays a crucial role in cell differentiation, proliferation, and survival.
作用机制
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide's mechanism of action involves binding to the Notch receptor, specifically the extracellular domain of the receptor. This prevents the receptor from undergoing proteolytic cleavage, which is necessary for its activation. As a result, downstream signaling is inhibited, leading to a reduction in Notch target gene expression.
Biochemical and Physiological Effects:
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been shown to have a significant impact on various biological processes. Inhibition of Notch signaling by N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been shown to reduce cell proliferation and induce apoptosis in cancer cells. N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has also been shown to have anti-inflammatory effects by inhibiting Notch signaling in immune cells. Additionally, N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been shown to promote neuronal differentiation and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has several advantages for lab experiments. It is a highly potent and specific inhibitor of Notch signaling, making it a valuable tool for studying the pathway. N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has also been shown to have low toxicity and is well-tolerated in animal models. However, N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide's effectiveness may vary depending on the cell type and experimental conditions. Additionally, N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide's mechanism of action may be influenced by other signaling pathways, which can complicate interpretation of results.
未来方向
For N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide research include the development of more potent and selective Notch inhibitors and exploring its potential therapeutic applications.
合成方法
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine, followed by the reaction with oxalyl chloride. The resulting product is then purified through column chromatography to obtain pure N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide.
科学研究应用
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been widely used in scientific research as a tool to study the Notch signaling pathway. Notch signaling is involved in various cellular processes, including embryonic development, tissue homeostasis, and immune system regulation. Dysregulation of Notch signaling has been implicated in many diseases, such as cancer, cardiovascular disease, and neurological disorders. N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been shown to inhibit Notch signaling by binding to the Notch receptor, preventing its activation and downstream signaling.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-27(2)21(19-12-7-10-16-8-3-5-11-18(16)19)15-26-23(29)22(28)25-14-17-9-4-6-13-20(17)24/h3-13,21H,14-15H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNOWPNBXUQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

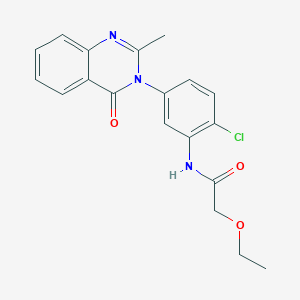
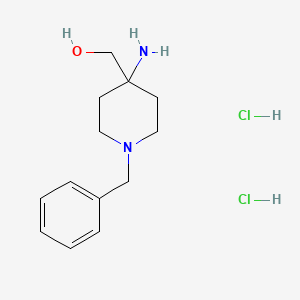
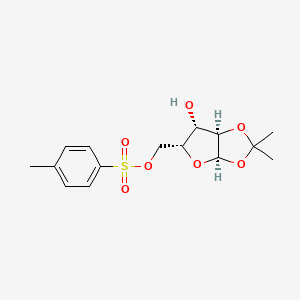

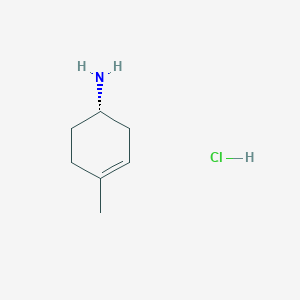

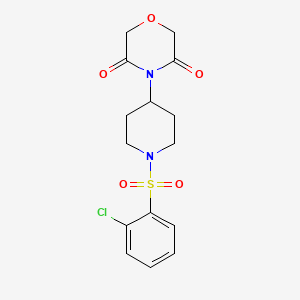
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)
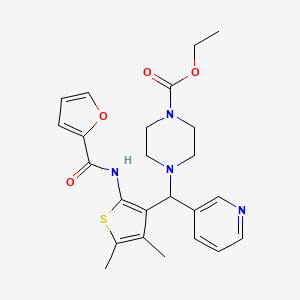
![1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3003286.png)
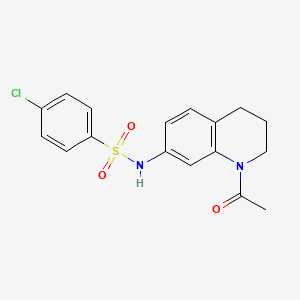

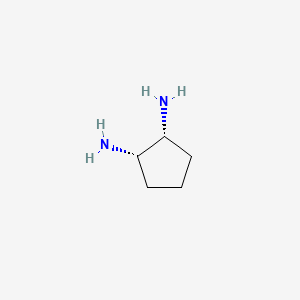
![(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003293.png)